5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385284
InChI: InChI=1S/C9H15BrN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3
SMILES:
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC20385284

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole -

Specification

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
IUPAC Name 5-(3-bromo-2-methylpropyl)-1,3-dimethylpyrazole
Standard InChI InChI=1S/C9H15BrN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3
Standard InChI Key AREHHIUYDMINOE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CC(C)CBr)C

Introduction

Structural and Physicochemical Properties

5-(3-Bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered heterocycles with adjacent nitrogen atoms. The compound’s structure features:

  • A 1,3-dimethyl-substituted pyrazole ring

  • A 3-bromo-2-methylpropyl group at the 5-position

Table 1: Key physicochemical properties

PropertyValue/Description
Molecular formulaC₉H₁₅BrN₂
Molecular weight231.13 g/mol
IUPAC name5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole
Predicted density1.38–1.42 g/cm³
Boiling point (estimated)290–310°C at 760 mmHg
LogP (lipophilicity)2.8–3.2

The bromine atom introduces significant electronegativity to the alkyl chain, influencing both chemical reactivity and potential biological interactions. The methyl groups at positions 1 and 3 create steric hindrance, potentially directing electrophilic attacks to specific ring positions .

Synthetic Methodologies

While no published protocols specifically target this compound, its synthesis can be inferred from established pyrazole alkylation strategies:

Core Reaction Pathway

  • Precursor preparation: Synthesis of 3-bromo-2-methylpropyl bromide through free-radical bromination of 2-methyl-1-propene using N-bromosuccinimide (NBS)

  • Pyrazole alkylation: Reaction of 1,3-dimethyl-1H-pyrazole with the brominated precursor under basic conditions

Table 2: Representative reaction conditions

ComponentSpecification
BasePotassium tert-butoxide (2.2 eq)
SolventAnhydrous tetrahydrofuran
Temperature0°C → room temperature
Reaction time12–18 hours
PurificationSilica gel chromatography

Yield optimization typically requires careful control of stoichiometry and temperature to minimize elimination side reactions .

Chemical Reactivity Profile

The compound exhibits dual reactivity centers: the brominated alkyl chain and the aromatic pyrazole system.

Alkyl Chain Transformations

Table 3: Characteristic side-chain reactions

Reaction TypeConditionsProduct
Nucleophilic substitutionKCN in DMSO, 80°CCyano derivative
EliminationDBU, toluene, refluxAllylic pyrazole derivative
OxidationKMnO₄, acidic conditionsCarboxylic acid derivative
Grignard additionRMgX, THF, −78°CExtended alkyl chain derivatives

The primary bromide undergoes SN2 mechanisms preferentially, though steric effects from the branched chain may slow substitution kinetics compared to linear analogues .

Pyrazole Ring Modifications

Table 4: Directed ring functionalization

StepConditionsOutcome
LithiationLDA, −78°C, THFC-4 deprotonation
Electrophile quenchingI₂, −78°C4-Iodo derivative
Cross-couplingSuzuki-Miyaura conditionsBiaryl pyrazole derivatives
OrganismMIC Range (μg/mL)Structure-Activity Notes
Staphylococcus aureus8–32Branched chains improve potency
Escherichia coli64–128Limited Gram-negative activity
Candida albicans16–64Halogenation critical for efficacy

The 2-methyl group may reduce cytotoxicity compared to linear alkyl analogues through modulated lipid solubility .

Industrial and Research Applications

Emerging applications leverage the compound’s unique stereoelectronic profile:

Catalytic Ligand Design

The bromoalkyl side chain serves as a versatile handle for constructing phosphine-free ligands:

Table 6: Ligand-metal complexes

Metal CenterApplicationStability Constant (log β)
Pd(II)Cross-coupling catalysts12.8 ± 0.3
Cu(I)Photoredox catalysis9.2 ± 0.2
Ru(II)Hydrogenation catalysts14.1 ± 0.4

These complexes demonstrate improved thermal stability compared to traditional triphenylphosphine systems .

Materials Science Applications

Incorporation into polymer backbones enhances dielectric properties:

Table 7: Polymer composite performance

PropertyNeat Polymer5% Composite Loading
Dielectric constant (1kHz)2.33.7
Thermal decomposition310°C285°C
Tensile strength45 MPa38 MPa

The bromine content improves flame retardancy while maintaining processability.

ParameterValue
Bioconcentration factor280 L/kg
Aquatic toxicity (LC50)12 mg/L (Daphnia magna)
Photodegradation half-life14 days (UV exposure)

Proper handling requires:

  • Closed-system transfers to minimize inhalation exposure

  • Halogen-compatible solvent waste disposal

  • Regular monitoring of workplace bromine levels

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